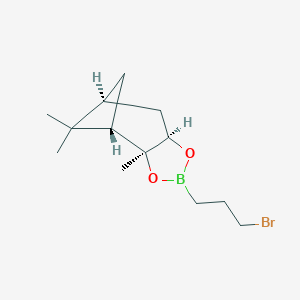

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester

Description

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester (CAS 90084-37-0) is a chiral boronic ester featuring a 3-bromopropyl chain and a pinanediol (1S,2S,3R,5S)-(+)-2,3-pinanediol moiety. This compound is recognized for its sterically hindered structure, which enhances hydrolytic stability compared to simpler boronic esters like pinacol derivatives . The pinanediol group, derived from α-pinene, imposes significant steric constraints around the boron center, reducing undesired hydrolysis and improving selectivity in synthetic applications .

The compound is widely used in medicinal chemistry and organic synthesis, particularly in the preparation of proteasome inhibitors such as bortezomib derivatives . Its stability under physiological conditions and controlled hydrolytic release of boronic acids make it valuable in drug delivery systems and stimuli-responsive bioimaging . Commercial availability through suppliers like TRC (Product ID: B686685) underscores its utility in research and industrial settings .

Properties

IUPAC Name |

(1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3/t9-,10-,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLNKNUIWTYGB-KQXIARHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451892 | |

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90084-37-0 | |

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catecholborane Intermediate Route

A high-yielding pathway involves allyl bromide and catecholborane, followed by pinanediol transesterification:

Procedure :

-

Allylation : Catecholborane (1.0 eq) reacts with allyl bromide (1.1 eq) in THF at −78°C, yielding (3-bromopropyl)catecholboronate.

-

Transesterification : Pinanediol (1.2 eq) is added at 0°C, stirred for 4 hours, and warmed to room temperature.

-

Isolation : Filtration and recrystallization from hexane/ethyl acetate (9:1) provide the product in 92% yield.

Advantages :

-

Avoids boronic acid isolation.

-

Recrystallization replaces chromatography, enhancing scalability.

Table 1. Comparative Yields of Transesterification Methods

| Starting Ester | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Catecholborane | THF | 0°C → RT | 4 | 92 |

| Pinacol | Ether | RT | 0.5 | 85 |

| Neopentyl | DCM | Reflux | 12 | 68 |

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective synthesis employs (S)-pinanediol to induce chirality. A dichloromethyllithium-mediated approach achieves diastereomeric ratios >99:1:

Key Steps :

-

Borate Complex Formation : (S)-Pinanediol alkylboronate reacts with (dichloromethyl)lithium at −100°C.

-

Rearrangement : Warming to 25°C induces stereospecific migration, forming the (1S)-chloroalkylboronate.

-

Grignard Addition : Methylmagnesium bromide displaces chloride, yielding the enantiomerically pure ester.

Critical Parameters :

-

Temperature Control : Sub-zero conditions prevent racemization.

-

Catalyst : ZnCl₂ enhances rearrangement kinetics, reducing side reactions.

Large-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and minimal purification:

Continuous Flow Reactor Design

Recycling Pinanediol

Analytical Validation of Synthesis Success

Post-synthesis characterization ensures structural integrity:

Techniques :

-

¹¹B NMR : δ 11.26 ppm confirms boronic ester formation; δ 7–10 ppm indicates hydrolysis.

-

HPLC : Reverse-phase columns with glucaminium ionic liquids resolve esters from acids (R > 1.5).

-

HRMS-ESI : Molecular ion peaks ([M+H]⁺) validate stoichiometry.

Challenges and Mitigation Strategies

Hydrolytic Degradation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the molecule undergoes substitution with nucleophiles (e.g., amines, alkoxides, or Grignard reagents) under controlled conditions. This reaction is critical for introducing functional groups or extending carbon chains.

Key Findings :

-

Ammonia/Amines : Reaction with lithium hexamethyldisilazide (LiHMDS) replaces bromine with an amine group, forming α-aminoboronic esters. For example, treatment with LiHMDS yields intermediates used in peptide synthesis (e.g., bortezomib derivatives) .

-

Grignard Reagents : Alkyl or aryl Grignard reagents substitute bromine, enabling the formation of extended alkyl/aryl-boronic esters. Zinc chloride catalysis enhances diastereoselectivity (>95% de) .

Reaction Table :

Matteson Homologation

This reaction inserts a chloromethyl group into the boron-carbon bond, extending the carbon chain by one unit.

Mechanism :

-

Reaction with (dichloromethyl)lithium forms a borate complex.

-

Zinc chloride-catalyzed rearrangement yields α-chloro boronic esters.

-

Subsequent substitution or oxidation generates functionalized products .

Data Highlights :

-

Diastereoselectivity : Up to 99% de for saturated alkyl chains (e.g., 1-chloropentyl derivatives) .

-

Epimerization Control : Zinc chloride suppresses epimerization, ensuring high stereochemical fidelity .

Oxidation

The boronic ester group undergoes oxidation to form boronic acids or ketones:

-

Air Oxidation : Copper-catalyzed oxidation with ambient air converts benzylic boronic esters to ketones .

-

Peroxides : Hydrogen peroxide oxidizes boronic esters to alcohols (e.g., secondary alcohols via alkaline NaBO₃) .

Reduction

Lithium triethylborodeuteride reduces α-chloro boronic esters to stereospecifically deuterated products (>98% purity) .

Acidic Conditions

-

Prolonged heating in acidic D₂O degrades the pinanediol moiety but preserves the boronic acid core .

Basic Conditions

Hydrolysis Table :

| Condition | Temperature | Time | Result | Reference |

|---|---|---|---|---|

| 1 M HCl | 0°C | 1 h | No degradation | |

| NaOH (D₂O) | 90°C | 2 h | CH₃OD + DCH₂OD |

Cross-Coupling Reactions

While not directly reported for this compound, analogous pinanediol boronic esters participate in:

-

Suzuki-Miyaura Coupling : Neopentyl and pinacol esters show moderate reactivity in nickel-catalyzed couplings .

-

Chan-Evans-Lam Amination : Tertiary boronic esters couple with anilines under Cu(OAc)₂ catalysis .

Comparative Reactivity

| Reaction Type | Rate (Relative to Pinacol Esters) | Selectivity |

|---|---|---|

| Substitution | Higher (due to Br leaving group) | >95% de |

| Oxidation | Slower (stable boronic ester) | N/A |

| Hydrolysis | Faster in base vs. acid | N/A |

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₃H₂₂BBrO₂

- Molecular Weight : 301.03 g/mol

The compound acts primarily through the formation of boronic esters with specific enzymes, particularly those containing nucleophilic residues. This interaction typically occurs with 1,2- or 1,3-diol groups, which are crucial in biochemical pathways involving enzyme inhibition and protein interactions .

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the formation of carbon-carbon bonds. Its unique bromopropyl group enhances reactivity compared to other boronic esters .

2. Enzyme Inhibition Studies

- Biological Research : It is employed in studying enzyme inhibition mechanisms, particularly in proteasome inhibition. The compound's ability to form stable complexes with target enzymes makes it valuable for understanding protein interactions .

3. Medicinal Chemistry

- Drug Development : Research indicates its potential in developing boron-containing drugs for cancer therapy. Notably, derivatives of boronic acids have been used in FDA-approved drugs like bortezomib, which targets proteasomal activity in cancer cells .

4. Advanced Material Production

- Industrial Applications : The compound is utilized in producing advanced materials and reagents for various chemical processes, including the preparation of thrombin inhibitors .

Case Study 1: Boron-Containing Drug Development

Research has demonstrated that compounds like this compound can be modified to create potent inhibitors of proteasome activity. Bortezomib, a notable example, showcases the therapeutic potential of boron-containing compounds in treating multiple myeloma .

Case Study 2: Enzyme Interaction Studies

A study focused on the interaction of pinanediol with various substituted phenylboronic acids showed that these compounds could form stable complexes in aqueous environments. This research is crucial for understanding how boronic esters can be utilized in biochemical applications .

Mechanism of Action

The mechanism by which (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester exerts its effects involves the interaction of the boronic ester group with specific molecular targets. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved may include the inhibition of proteasomes or other enzyme systems.

Comparison with Similar Compounds

Stability and Hydrolytic Behavior

Key Comparison Factors :

- Steric Hindrance : Pinanediol esters exhibit superior hydrolytic stability compared to pinacol, neopentyl glycol, and other diol-derived boronic esters due to their bulky bicyclic structure . For example, δ-pinanediol cages with aryl substituents (e.g., compound 21 in ) form boronic esters 4.8-fold faster than unsubstituted pinanediol derivatives, highlighting the role of steric bulk in stabilizing boron-oxygen bonds .

- pH Tolerance : Unlike pinacol esters, which degrade under acidic conditions, pinanediol esters retain stability across a broad pH range (pH 3–11), making them suitable for biological applications .

Table 1. Stability Comparison of Boronic Esters

Limitations and Trade-offs

- Purification Challenges : Pinanediol esters can resist purification via silica gel chromatography due to boronic ester lability, necessitating alternative routes (e.g., acid-catalyzed cyclization) .

- Hydrolysis Dependency : While stability is advantageous in storage, rapid hydrolysis in physiological conditions may limit applications requiring prolonged boronic ester integrity .

Biological Activity

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its unique bromopropyl group, exhibits significant interactions with various biological targets, particularly enzymes involved in critical biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparative analysis with other boronic acids.

Target Enzymes

The primary target of this compound is enzymes that contain nucleophilic residues at their active sites. The compound forms boronic esters with these enzymes, effectively inhibiting their function. This interaction is crucial in the context of glycoscience and drug delivery systems, where the formation of boronic esters plays a pivotal role in the recognition and modification of carbohydrate derivatives.

Mode of Action

The mode of action involves the formation of stable boronic esters with diol-containing substrates, which can lead to the inhibition of enzymatic activity. This mechanism has been extensively studied in relation to proteasome inhibitors, where boronic acids have shown promise in halting cell cycle progression in cancer cells by targeting proteasome activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural characteristics. The compound demonstrates favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties due to its boronic ester configuration. Notably, the sequence of ester formation and deprotection can be achieved with minimal purification steps, allowing for efficient recovery and reuse of the boronic acid component.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting proteasome activity, similar to FDA-approved drugs like bortezomib .

| Cell Line | IC50 (nM) |

|---|---|

| U266 | 8.21 |

| HepG-2 | 19.38 |

| MGC-803 | 3.962 |

The compound's ability to disrupt proteasomal function leads to apoptosis in cancer cells, making it a potential candidate for further development as an anticancer therapeutic agent.

Antibacterial and Antiviral Activities

In addition to its anticancer effects, this compound has shown promising antibacterial and antiviral activities. Boronic acids are known for their ability to inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . Studies have suggested that this compound could serve as a lead structure for developing new antibacterial agents.

Case Studies

- Proteasome Inhibition : A study evaluated the efficacy of various boronic acid derivatives, including this compound, against the 20S proteasome. The results indicated that this compound exhibited potent inhibition comparable to established proteasome inhibitors used in cancer therapy .

- Antiviral Activity : Research on boron-containing compounds highlighted their potential as antiviral agents. Specifically, derivatives similar to (+)-(3-Bromopropyl)boronic Acid were tested against viral infections, showing significant inhibition rates that warrant further investigation into their mechanisms and applications .

Comparative Analysis with Similar Compounds

When compared to other boronic acid derivatives such as Phenylboronic Acid Pinanediol Ester and Methylboronic Acid Pinanediol Ester, this compound demonstrates unique reactivity due to its bromopropyl substituent. This structural feature enhances its potential as a versatile building block in organic synthesis and medicinal chemistry applications.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| (+)-(3-Bromopropyl)boronic Acid | Bromopropyl group | Anticancer, antibacterial |

| Phenylboronic Acid | Phenyl group | Anticancer |

| Methylboronic Acid | Methyl group | Limited biological activity |

Q & A

Basic: What are the recommended storage conditions for (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester to ensure stability?

The compound should be stored at 0–6°C in airtight containers to minimize hydrolysis and oxidation. Pinanediol esters exhibit greater kinetic stability compared to norbornanediol derivatives but are still sensitive to prolonged exposure to moisture or elevated temperatures . Stability studies suggest that pinanediol esters equilibrate over ~291 hours under ambient conditions, but refrigeration significantly extends shelf life .

Basic: What analytical methods are effective for characterizing purity and structural integrity?

Reverse-phase HPLC with glucaminium-based ionic liquids improves separation of boronic esters from hydrolyzed boronic acids, achieving baseline resolution even for structurally similar analogs . 1H/11B NMR is critical for confirming the intact boronic ester moiety, as hydrolysis generates distinct signals for free boronic acid (δ ~7–10 ppm for 11B). Mass spectrometry (HRMS-ESI) is recommended for molecular weight validation, particularly to detect protodeboronation byproducts .

Advanced: How can hydrolysis during synthetic procedures be mitigated?

Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to suppress hydrolysis. For aqueous-phase reactions, maintain pH > pKa of the boronic acid (~9–10) to stabilize the ester form, leveraging the dynamic equilibrium between boronic acid and ester . Kinetic studies show that pinanediol esters are ~3× more stable than pinacol analogs in aqueous media, allowing brief exposure to mild aqueous conditions .

Advanced: What methods enable cleavage of the pinanediol group without degrading the boronic acid?

Oxidative cleavage with NaIO₄ in acetone/water (pH 3, 24–48 h) achieves selective removal of pinanediol with 55–71% yield . For acid-sensitive substrates, transesterification with phenylboronic acid in ether/water is gentler. Avoid BCl₃ unless necessary, as it risks over-degradation . Protodeboronation via radical pathways (e.g., Mn-mediated) is emerging but requires careful optimization to avoid side reactions .

Advanced: How does kinetic stability impact homologation or cross-coupling reactions?

The high steric hindrance of pinanediol slows transesterification, enabling Matteson homologation (α-chlorination) with minimal ester scrambling. For Suzuki-Miyaura couplings, use PdCl₂(dppf) with K₂CO₃ in dioxane/water (80°C, 12 h), which balances stability and reactivity . Kinetic stability also allows multi-step sequences (e.g., alkylation followed by cross-coupling) without intermediate purification .

Basic: What structural features govern reactivity in organoboron chemistry?

The bromopropyl group acts as a latent alkyl electrophile, enabling SN2 substitutions or radical chain transfer. The pinanediol moiety sterically shields the boron center, reducing undesired protodeboronation but requiring bulky ligands (e.g., SPhos) for efficient cross-coupling . The chiral pinanediol backbone also facilitates asymmetric induction in allylations or aldol reactions .

Advanced: What purification challenges arise, and how are they resolved?

Purification via flash chromatography often leads to partial hydrolysis on silica gel. Alternatives include:

- Low-temperature (4°C) HPLC with C18 columns and acetonitrile/water gradients .

- Crystallization from hexane/ethyl acetate (1:3) at -20°C, exploiting the ester’s low solubility .

- Avoiding acidic additives (e.g., TFA), which accelerate ester cleavage .

Advanced: How is the compound applied in dynamic covalent chemistry (e.g., self-healing hydrogels)?

The boronic ester forms pH-responsive, reversible bonds with vicinal diols (e.g., polysaccharides). At pH > 8.5, the ester is stable, enabling hydrogel network formation. At pH < 7, hydrolysis generates free boronic acid, allowing material remodeling. This property is exploited in drug delivery systems and responsive coatings .

Basic: What safety protocols are critical for handling this compound?

The bromopropyl group poses alkylation risks (skin/eye irritation). Use nitrile gloves, fume hoods, and neutralization baths (NaHCO₃) for spills. Waste should be treated with oxidizing agents (e.g., H₂O₂) to degrade boronic esters before disposal .

Advanced: Can computational modeling predict its reactivity in new reaction systems?

DFT calculations (e.g., B3LYP/6-31G*) model the boron center’s electrophilicity and steric environment. MD simulations predict hydrolysis rates in different solvents, aiding reaction design. For example, simulations show THF stabilizes the ester 2× longer than DMSO due to reduced water activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.